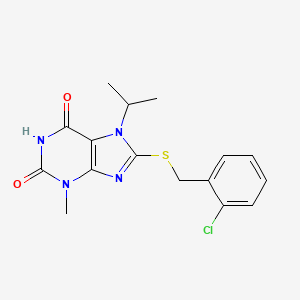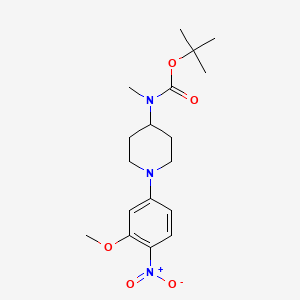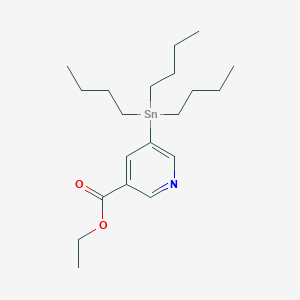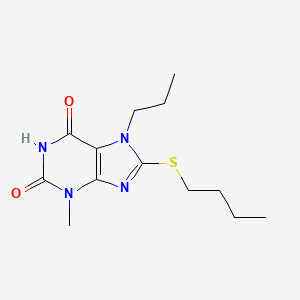
N-(2-methoxyphenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)piperidine-3-carboxamide, also known as MPDC, is a synthetic compound that belongs to the class of piperidine derivatives. MPDC has gained significant attention in the scientific community due to its potential application in the field of neuroscience.
Mechanism of Action
N-(2-methoxyphenyl)piperidine-3-carboxamide functions as a competitive antagonist of dopamine D3 receptors, blocking the binding of dopamine to these receptors. This leads to a decrease in the activity of the dopamine D3 receptor pathway, which is implicated in several neurological disorders.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)piperidine-3-carboxamide has been shown to have several biochemical and physiological effects, including a decrease in dopamine release, an increase in dopamine turnover, and a decrease in dopamine receptor density. These effects are consistent with the mechanism of action of N-(2-methoxyphenyl)piperidine-3-carboxamide as a dopamine D3 receptor antagonist.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-methoxyphenyl)piperidine-3-carboxamide is its selectivity for dopamine D3 receptors, which allows for targeted manipulation of this pathway. However, N-(2-methoxyphenyl)piperidine-3-carboxamide has limited solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2-methoxyphenyl)piperidine-3-carboxamide. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists. Additionally, there is a need for further research on the mechanism of action of N-(2-methoxyphenyl)piperidine-3-carboxamide and its potential therapeutic applications in neurological disorders. Finally, there is a need for more comprehensive studies on the pharmacokinetics and pharmacodynamics of N-(2-methoxyphenyl)piperidine-3-carboxamide to better understand its potential clinical utility.
Conclusion:
In conclusion, N-(2-methoxyphenyl)piperidine-3-carboxamide is a synthetic compound with potential applications in the field of neuroscience as a selective dopamine D3 receptor antagonist. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(2-methoxyphenyl)piperidine-3-carboxamide has the potential to lead to the development of new therapeutic agents for neurological disorders.
Synthesis Methods
N-(2-methoxyphenyl)piperidine-3-carboxamide can be synthesized by reacting 2-methoxyphenylpiperidine with 3-chlorocarbonyl piperidine in the presence of a base such as sodium hydride. The reaction yields N-(2-methoxyphenyl)piperidine-3-carboxamide as a white crystalline solid, which can be purified through recrystallization.
Scientific Research Applications
N-(2-methoxyphenyl)piperidine-3-carboxamide has been extensively studied for its potential application as a selective dopamine D3 receptor antagonist. Dopamine D3 receptors are implicated in several neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. N-(2-methoxyphenyl)piperidine-3-carboxamide has shown promising results in preclinical studies as a potential therapeutic agent for these disorders.
properties
IUPAC Name |
N-(2-methoxyphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-7-3-2-6-11(12)15-13(16)10-5-4-8-14-9-10/h2-3,6-7,10,14H,4-5,8-9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFQDHOZSBZMPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3r,5r,7r)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2387960.png)



![2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/no-structure.png)

![N-[2-(azetidin-1-yl)-2-oxoethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2387970.png)
![N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide](/img/structure/B2387971.png)

![2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid](/img/structure/B2387974.png)

![3-(3-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2387980.png)